molecular formula C11H12O B026589 1-[4-[(E)-prop-1-enyl]phenyl]ethanone CAS No. 109586-46-1

1-[4-[(E)-prop-1-enyl]phenyl]ethanone

Cat. No. B026589
CAS RN: 109586-46-1
M. Wt: 160.21 g/mol
InChI Key: PIXKUBMUBIEAPI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(E)-prop-1-enyl]phenyl]ethanone, also known as chalcone, is a natural compound that belongs to the flavonoid family. It is found in various plants, such as Angelica keiskei, licorice, and turmeric. Chalcone has attracted significant attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-[4-[(E)-prop-1-enyl]phenyl]ethanone varies depending on its specific therapeutic application. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Chalcone's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.
Biochemical and physiological effects:
Chalcone has been shown to modulate various biochemical and physiological processes in the body. For instance, it has been found to regulate glucose metabolism by enhancing insulin sensitivity and stimulating glucose uptake. Chalcone also exhibits lipid-lowering effects by reducing lipid accumulation and inhibiting lipogenesis. Additionally, this compound has been found to protect against neurodegeneration by attenuating oxidative stress and reducing inflammation.

Advantages and Limitations for Lab Experiments

Chalcone's synthesis method is relatively simple and cost-effective, making it readily available for research purposes. It also exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases and disorders. However, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's bioavailability and stability can be a limitation for lab experiments. Its poor solubility in water and susceptibility to degradation can affect its efficacy and reproducibility in experiments.

Future Directions

Chalcone's potential therapeutic properties make it a promising compound for future research. Some of the future directions for 1-[4-[(E)-prop-1-enyl]phenyl]ethanone research include:
1. Investigating its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
2. Studying its role in regulating gut microbiota and its potential use in treating gut-related disorders.
3. Exploring its neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
5. Studying its potential use in developing novel anticancer therapies.
Conclusion:
In conclusion, this compound is a natural compound with a wide range of therapeutic properties. Its synthesis method is relatively simple and cost-effective, making it readily available for research purposes. Chalcone's potential use in treating various diseases and disorders makes it a promising compound for future research. However, its bioavailability and stability can be a limitation for lab experiments. Overall, this compound's potential therapeutic properties warrant further investigation to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction yields a β-unsaturated carbonyl compound, which is 1-[4-[(E)-prop-1-enyl]phenyl]ethanone. This synthesis method is relatively simple and cost-effective, making this compound readily available for research purposes.

Scientific Research Applications

Chalcone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Chalcone has also been investigated for its potential use in treating diabetes, obesity, and cardiovascular diseases.

properties

CAS RN

109586-46-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-[4-[(E)-prop-1-enyl]phenyl]ethanone

InChI

InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H,1-2H3/b4-3+

InChI Key

PIXKUBMUBIEAPI-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)C(=O)C

SMILES

CC=CC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC=CC1=CC=C(C=C1)C(=O)C

synonyms

Ethanone, 1-[4-(1E)-1-propenylphenyl]- (9CI)

Origin of Product

United States

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